molecular formula C7H3Cl3N2 B11885552 2,7,8-Trichloroimidazo[1,2-a]pyridine

2,7,8-Trichloroimidazo[1,2-a]pyridine

Katalognummer: B11885552
Molekulargewicht: 221.5 g/mol
InChI-Schlüssel: JZYBYICPBZSWMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7,8-Trichloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,7,8-Trichloroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with chlorinated carbonyl compounds. One common method is the reaction of 2-aminopyridine with 1,1,3-trichloroacetone under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which cyclizes to form the imidazo[1,2-a]pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as metal-free catalysis and eco-friendly solvents, is becoming increasingly important in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions: 2,7,8-Trichloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridinones.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazo[1,2-a]pyridines.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used under basic conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

2,7,8-Trichloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,7,8-Trichloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, in the treatment of tuberculosis, the compound inhibits the enzyme InhA, which is essential for the synthesis of mycolic acids in the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacteria. The compound may also interact with other molecular targets, such as DNA or proteins, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

  • 2,7-Dichloroimidazo[1,2-a]pyridine
  • 2,8-Dichloroimidazo[1,2-a]pyridine
  • 2,7,8-Tribromoimidazo[1,2-a]pyridine

Comparison: 2,7,8-Trichloroimidazo[1,2-a]pyridine is unique due to the presence of three chlorine atoms, which enhance its reactivity and potential applications. Compared to its dichloro analogs, the trichloro compound exhibits higher antimicrobial activity and greater chemical stability. The tribromo analog, on the other hand, may have different reactivity and biological properties due to the presence of bromine atoms .

Eigenschaften

Molekularformel

C7H3Cl3N2

Molekulargewicht

221.5 g/mol

IUPAC-Name

2,7,8-trichloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H3Cl3N2/c8-4-1-2-12-3-5(9)11-7(12)6(4)10/h1-3H

InChI-Schlüssel

JZYBYICPBZSWMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(N=C2C(=C1Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.